4-Amino-2-isopropylphenol
Overview
Description
4-Amino-2-isopropylphenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and an isopropyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Scientific Research Applications
4-Amino-2-isopropylphenol is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-Amino-2-isopropylphenol may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other phenolic compounds, it could potentially act as a monoamine oxidase inhibitor . Monoamine oxidases are involved in the oxidative deamination of different amines and neurotransmitters, and their inhibition can lead to an increase in the levels of these neurotransmitters, which can have various therapeutic effects .
Biochemical Pathways
For instance, they might interfere with the metabolism of amines and neurotransmitters if they indeed act as monoamine oxidase inhibitors .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of various neurotransmitters in the brain, leading to changes in mood and behavior .
Biochemical Analysis
Biochemical Properties
4-Amino-2-isopropylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of benzoate and benzamide derivatives, which act as FXR antagonists . These interactions are crucial for understanding the compound’s potential therapeutic applications. The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, leading to changes in gene expression and metabolic activities . These effects are essential for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their functions . These interactions result in alterations in gene expression, which can have downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in in vitro and in vivo settings are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have different biochemical activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications. The effects on metabolic flux and metabolite levels provide insights into how the compound is processed within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions influence the compound’s localization and its overall effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isopropylphenol can be achieved through several methods. One common approach involves the reduction of 2-isopropyl-1,4-benzoquinone oxime using catalytic hydrogenation. The reaction is typically carried out in methanol with a catalytic amount of Raney nickel under a hydrogen atmosphere at 50 psi for five hours. The product is then filtered and concentrated to yield this compound .
Another method involves the use of palladium on activated carbon as a catalyst in the presence of trifluoroacetic acid and hydrogen. This reaction is also conducted in methanol under a hydrogen atmosphere at 760.051 Torr for two hours .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group on the phenol ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include atmospheric oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on activated carbon is commonly employed.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Quinone methides and other quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Lacks the isopropyl group, making it less hydrophobic and altering its reactivity.
2-Amino-4-isopropylphenol: The amino group is at a different position, affecting its chemical properties and reactivity.
4-Amino-2,6-dimethylphenol: Contains methyl groups instead of an isopropyl group, leading to differences in steric hindrance and reactivity.
Uniqueness
4-Amino-2-isopropylphenol is unique due to the presence of both an amino group and an isopropyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various applications.
Properties
IUPAC Name |
4-amino-2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRBVYPJQMBEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-66-6 | |
Record name | 4-amino-2-isopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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